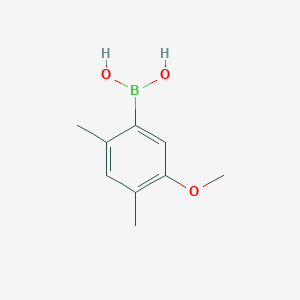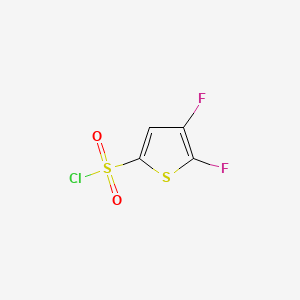
4,5-Difluorothiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluorothiophene-2-sulfonyl chloride is a chemical compound derived from thiophene, a sulfur-containing heterocycle. The molecule is characterized by the presence of two fluorine atoms and a sulfonyl chloride group attached to the thiophene ring. This structure makes it a potentially reactive intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluorothiophene-2-sulfonyl chloride typically involves the sulfochlorination of 4,5-difluorothiophene. This reaction can be carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the thiophene ring.
Scientific Research Applications
4,5-Difluorothiophene-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with unique properties.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4,5-Difluorothiophene-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of a wide range of chemical compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichlorothiophene-2-sulfonyl chloride: Similar in structure but with chlorine atoms instead of fluorine.
4,5-Dibromothiophene-2-sulfonyl chloride: Similar in structure but with bromine atoms instead of fluorine.
4,5-Diiodothiophene-2-sulfonyl chloride: Similar in structure but with iodine atoms instead of fluorine.
Uniqueness
4,5-Difluorothiophene-2-sulfonyl chloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the molecule. Fluorine atoms are highly electronegative, which can influence the reactivity and stability of the compound. This makes this compound particularly useful in applications where specific electronic characteristics are desired.
Properties
Molecular Formula |
C4HClF2O2S2 |
|---|---|
Molecular Weight |
218.6 g/mol |
IUPAC Name |
4,5-difluorothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4HClF2O2S2/c5-11(8,9)3-1-2(6)4(7)10-3/h1H |
InChI Key |
BNEDPXIHAYVBGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


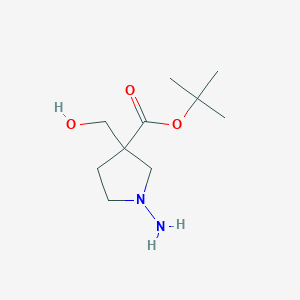
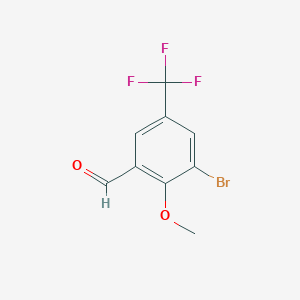



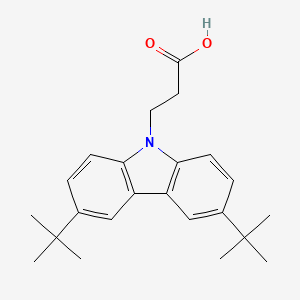
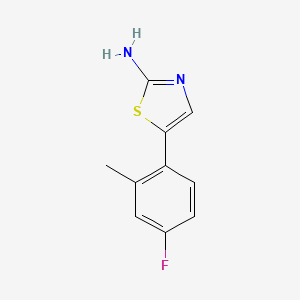
![4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one](/img/structure/B14015140.png)
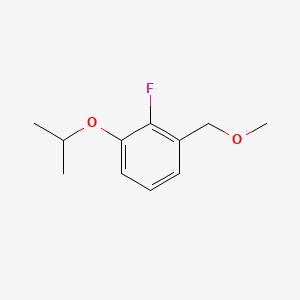

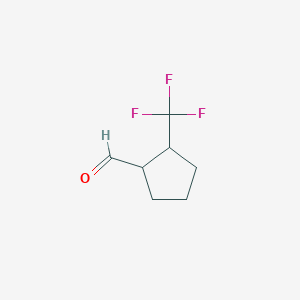
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)
